N-(4-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Beschreibung
This compound features a multi-heterocyclic architecture:
- Sulfanyl bridge: Links the acetamide to a pyridazine ring, enhancing conformational flexibility.
- Pyridazine-thiazole core: The pyridazin-3-yl group is substituted at the 6-position with a 4-methyl-1,3-thiazol-5-yl ring bearing a 2-methoxyphenyl substituent. This arrangement may influence π-π stacking and electronic properties.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-32-18-11-9-17(10-12-18)27-22(30)15-33-23-14-13-20(28-29-23)24-16(2)26-25(34-24)19-7-5-6-8-21(19)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLJLKKSDHPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and synthesis.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives and features multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 396.52 g/mol. Its structure includes an ethoxyphenyl moiety, a methoxyphenyl group, and a pyridazinyl-thiazolyl unit connected through a sulfanyl linkage.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds similar to N-(4-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide have shown efficacy against various viruses, including herpes simplex virus (HSV) and influenza virus (IAV). A review indicated that certain thiazole derivatives exhibited significant inhibition of HSV replication in vitro, suggesting a possible mechanism involving disruption of viral entry or replication processes .
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example, derivatives with structural similarities to our compound have shown IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancers .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been documented. Compounds structurally related to N-(4-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds ranged from 50 to 200 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of N-(4-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide are multifaceted:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.
- Antioxidant Activity : Some studies suggest that thiazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells and contribute to their protective effects against various diseases .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antiviral Efficacy : A study involving a thiazole derivative similar to our compound reported a 70% reduction in viral load in infected cell cultures when treated with the compound at a concentration of 25 μM over 48 hours.
- Clinical Trials for Cancer Treatment : Phase I trials evaluating thiazole-based drugs showed promising results in terms of safety and preliminary efficacy against solid tumors, with some patients experiencing stable disease for several months .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Analysis
Key differences between the target compound and analogs lie in heterocyclic cores, substituent positions, and functional groups (Table 1).
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Calculated based on molecular formulas from evidence.
Key Comparative Insights
Heterocyclic Core Diversity
- Triazole-based analogs (e.g., ) prioritize hydrogen-bonding and π-stacking via pyridinyl or phenyl substituents. These compounds often exhibit metabolic stability due to the triazole’s resistance to oxidation.
- Thiazole/Thiazolidinone analogs (e.g., ) display tautomerism (e.g., thiazolidinone ↔ thiazol-5-yl), which may affect bioavailability. The target compound’s thiazole-pyridazine core could enhance rigidity and target selectivity compared to triazole derivatives.
Substituent Effects
- 4-Ethoxyphenyl vs.
- Methoxy vs. Methyl Groups : The 2-methoxyphenyl substituent on the thiazole ring (target) may enhance electron-donating effects compared to 4-methylphenyl groups in triazole analogs (e.g., ).
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
The synthesis involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole-thioacetamide derivatives) at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts . To enhance yield, employ statistical design of experiments (DoE) to minimize trial numbers while optimizing variables (e.g., catalyst ratio, temperature gradients). For example, a central composite design can identify interactions between parameters like reflux time and solvent purity, reducing experimental redundancy .
Q. Which spectroscopic techniques are critical for structural validation?
- X-ray crystallography : Resolves complex heterocyclic arrangements (e.g., pyridazine-thiazole linkages) and confirms stereochemistry .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations in aromatic/heterocyclic regions, particularly for sulfanyl and acetamide groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₇H₂₆N₆O₃S₂) and detects isotopic patterns .
Q. How should preliminary biological screening be designed for this compound?
- In vitro antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme inhibition studies : Target kinases or proteases structurally analogous to the compound’s thiazole-pyridazine core. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data?
- Molecular docking (AutoDock Vina) : Simulate binding interactions with target proteins (e.g., EGFR kinase) to identify key residues (e.g., hinge-region methionine) influenced by the 4-ethoxyphenyl group .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, correlating RMSD fluctuations with experimental IC₅₀ variability .
- Meta-analysis : Compare activity data across similar acetamide-thiazole derivatives to identify substituent-dependent trends (e.g., methoxy vs. ethoxy groups) .
Q. What strategies improve metabolic stability without compromising potency?
- Isosteric replacements : Substitute the sulfanyl group with sulfone or phosphonate moieties to enhance oxidative resistance .
- Pro-drug design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites via LC-MS metabolite profiling .
Q. How to address discrepancies in SAR studies for thiazole-pyridazine hybrids?
- Orthogonal assay validation : Test compounds in parallel against related targets (e.g., Aurora kinases vs. CDKs) to isolate off-target effects .
- Free-Wilson analysis : Deconvolute contributions of individual substituents (e.g., 4-ethoxyphenyl vs. 2-methoxyphenyl) to activity using multivariate regression .
- Crystallographic overlay : Compare ligand-bound protein structures to identify steric clashes or electronic mismatches caused by methyl-thiazole substitutions .
Data Contradiction Analysis
Q. Conflicting cytotoxicity data across cell lines: How to interpret?
- Tissue-specific uptake : Measure intracellular compound concentrations via LC-MS in resistant vs. sensitive cell lines (e.g., A549 vs. HCT-116) .
- ABC transporter profiling : Quantify expression of efflux pumps (e.g., P-gp, BCRP) via qPCR to assess transporter-mediated resistance .
- Redox sensitivity assays : Evaluate ROS generation in high vs. low IC₅₀ cell lines, as thiazole derivatives may induce oxidative stress selectively .
Methodological Tables
| Synthetic Optimization Parameters |
|---|
| Catalyst (Zeolite Y-H) |
| Temperature |
| Reflux Time |
| Solvent |
| Yield Range |
| Key Structural Descriptors |
|---|
| X-ray Crystallography Space Group |
| Bond Length (C-S in sulfanyl) |
| Dihedral Angle (Thiazole-Pyridazine) |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
